![molecular formula C26H30O3 B12565205 2,2'-[(4-Methoxyphenyl)methylene]bis(3,5,6-trimethylphenol) CAS No. 184682-83-5](/img/structure/B12565205.png)
2,2'-[(4-Methoxyphenyl)methylene]bis(3,5,6-trimethylphenol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-[(4-Methoxyphenyl)methylene]bis(3,5,6-trimethylphenol) is an organic compound known for its unique structural properties and potential applications in various fields. This compound features a methoxyphenyl group linked to two trimethylphenol units, making it a subject of interest in synthetic organic chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(4-Methoxyphenyl)methylene]bis(3,5,6-trimethylphenol) typically involves the condensation of 4-methoxybenzaldehyde with 3,5,6-trimethylphenol under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction is usually carried out at elevated temperatures to facilitate the formation of the methylene bridge between the phenol units .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-[(4-Methoxyphenyl)methylene]bis(3,5,6-trimethylphenol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the methoxy group to a hydroxyl group or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the phenol rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .
Wissenschaftliche Forschungsanwendungen
2,2’-[(4-Methoxyphenyl)methylene]bis(3,5,6-trimethylphenol) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties and interactions with biological molecules.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties
Wirkmechanismus
The mechanism by which 2,2’-[(4-Methoxyphenyl)methylene]bis(3,5,6-trimethylphenol) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing its biological activity. Pathways involved may include oxidative stress response and signal transduction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Methylenebis(4-methyl-6-tert-butylphenol): Known for its antioxidant properties and use in polymer stabilization.
2,2’-Methylenebis(6-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol): Used as an ultraviolet absorber in various applications.
2,2’-[(4-Bromophenyl)methylene]bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one): Studied for its crystal structure and intermolecular interactions.
Uniqueness
2,2’-[(4-Methoxyphenyl)methylene]bis(3,5,6-trimethylphenol) is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
184682-83-5 |
|---|---|
Molekularformel |
C26H30O3 |
Molekulargewicht |
390.5 g/mol |
IUPAC-Name |
2-[(2-hydroxy-3,4,6-trimethylphenyl)-(4-methoxyphenyl)methyl]-3,5,6-trimethylphenol |
InChI |
InChI=1S/C26H30O3/c1-14-12-16(3)22(25(27)18(14)5)24(20-8-10-21(29-7)11-9-20)23-17(4)13-15(2)19(6)26(23)28/h8-13,24,27-28H,1-7H3 |
InChI-Schlüssel |
YHFKUVFXWRWKRX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1C)O)C(C2=CC=C(C=C2)OC)C3=C(C=C(C(=C3O)C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


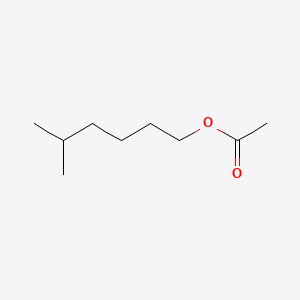
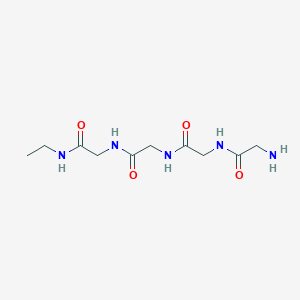
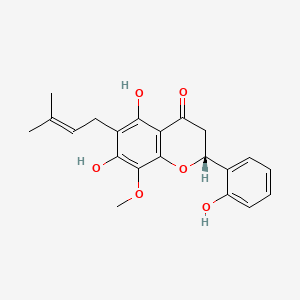
![2-Thiazolidinone, 5-[(2-chlorophenyl)methylene]-4-thioxo-](/img/structure/B12565148.png)
![4-[(4-Fluorophenoxy)(4-fluorophenyl)methyl]piperidine--hydrogen chloride (1/1)](/img/structure/B12565153.png)
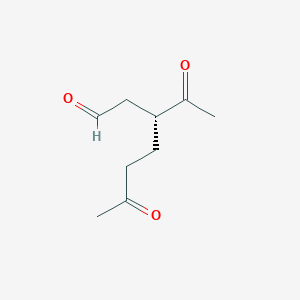
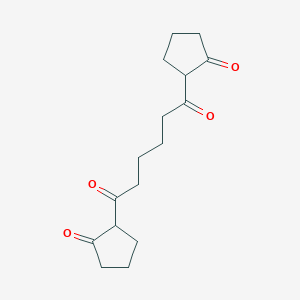
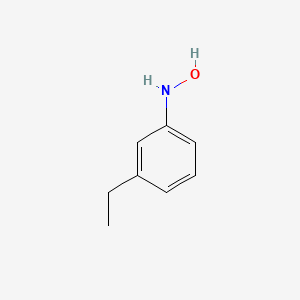
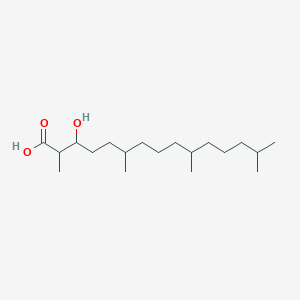
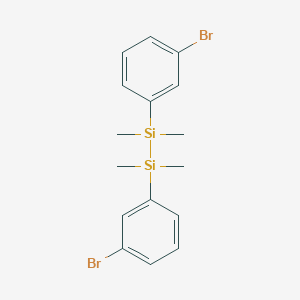
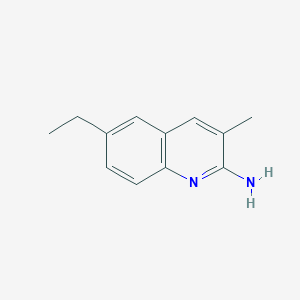
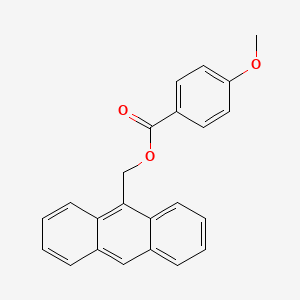
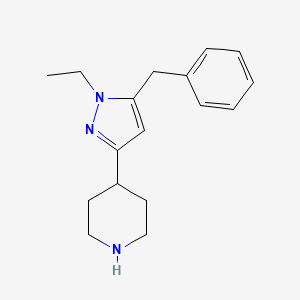
![Ethyl [3-(4-chlorobutanoyl)phenyl]acetate](/img/structure/B12565206.png)
